1,2,4-Trimethoxybenzene
Overview
Description
1,2,4-Trimethoxybenzene is an organic compound with the chemical formula C₉H₁₂O₃. It is a colorless to light yellow liquid with a distinctive aromatic odor. This compound is naturally found in coal tar, petroleum, and some plant oils . It is used in various applications, including as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals .
Mechanism of Action
Target of Action
The primary target of 1,2,4-Trimethoxybenzene (1,2,4-TTB) is the NLRP3 inflammasome , a multi-protein complex implicated in inflammation-associated diseases . The NLRP3 inflammasome is composed of NLRP3, the adaptor molecule apoptosis-associated speck-like protein containing a CARD (ASC), and the cysteine protease caspase-1 .
Mode of Action
1,2,4-TTB selectively inhibits the activation of the NLRP3 inflammasome . It suppresses NLRP3 inflammasome activation induced by nigericin or ATP, leading to decreased caspase-1 activation and IL-1β secretion . Moreover, 1,2,4-TTB specifically inhibits the activation of the NLRP3 inflammasome without affecting the absent in melanoma 2 (AIM2) inflammasome . It inhibits the oligomerization of ASC and the protein-protein interaction between NLRP3 and ASC, thus blocking NLRP3 inflammasome assembly .
Biochemical Pathways
The inhibition of the NLRP3 inflammasome by 1,2,4-TTB affects the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18 . This leads to a decrease in inflammation, which is beneficial for diseases associated with NLRP3 inflammasome activation, such as multiple sclerosis, Parkinson’s disease, and stroke .
Pharmacokinetics
It is known that 1,2,4-ttb is a component of essential oils, which are liquid mixtures of volatile and low molecular-weight organic compounds extracted from aromatic plants . These oils show various pharmacological activities, including antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory properties .
Result of Action
The inhibition of the NLRP3 inflammasome by 1,2,4-TTB leads to a significant amelioration of experimental autoimmune encephalomyelitis (EAE) progression and demyelination . This suggests that 1,2,4-TTB could be a potential candidate compound for treating NLRP3 inflammasome-driven diseases .
Action Environment
1,2,4-TTB occurs naturally in coal tar, petroleum, and some plant oils . It is stable under normal conditions, but may produce toxic smoke when ignited at high temperatures or in the presence of organic materials . It should be stored in a cool, well-ventilated place, away from fire sources . The compound’s action, efficacy, and stability may be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
It has been identified as a selective inhibitor of the NLRP3 inflammasome , a protein complex implicated in inflammation-associated diseases such as multiple sclerosis, Parkinson’s disease, and stroke .
Cellular Effects
1,2,4-Trimethoxybenzene has been shown to have significant effects on cellular processes. It has been found to selectively inhibit NLRP3 inflammasome activation, thus decreasing caspase-1 activation and IL-1β secretion in immortalized murine bone marrow-derived macrophages (iBMDMs) and in primary mouse microglia . This suggests that this compound may play a role in modulating inflammatory responses at the cellular level.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the NLRP3 inflammasome. It has been shown to inhibit the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC) and protein-protein interaction between NLRP3 and ASC, thus blocking NLRP3 inflammasome assembly in iBMDMs and in primary mouse macrophages .
Temporal Effects in Laboratory Settings
It has been shown to markedly suppress NLRP3 inflammasome activation in a time-dependent manner .
Dosage Effects in Animal Models
In animal models, specifically in mice with experimental autoimmune encephalomyelitis (EAE), administration of this compound (200 mg · kg−1· d− 1, i.g. for 17 days) significantly ameliorated EAE progression and demyelination . This suggests that the effects of this compound may vary with dosage and could potentially have therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethoxybenzene can be synthesized through the methylation of hydroxyhydroquinone using methyl iodide in the presence of a strong base . Another method involves the Friedel-Crafts acylation of this compound with benzoyl chloride using a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods: Industrially, this compound is produced from the C9 aromatic hydrocarbon fraction during petroleum distillation . This method involves the separation and purification of the compound from the distillation fraction.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
1,2,4-Trimethoxybenzene has several scientific research applications:
Comparison with Similar Compounds
- 1,2,3-Trimethoxybenzene
- 1,3,5-Trimethoxybenzene
- 1,2,4-Trimethylbenzene
Comparison: 1,2,4-Trimethoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. For example, 1,2,3-trimethoxybenzene and 1,3,5-trimethoxybenzene have different substitution patterns, leading to variations in their reactivity and applications . 1,2,4-Trimethylbenzene, on the other hand, lacks the methoxy groups and exhibits different chemical behavior .
Properties
IUPAC Name |
1,2,4-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIQIOSHSMJYJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035163 | |
Record name | 1,2,4-Trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5035163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135-77-3 | |
Record name | 1,2,4-Trimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Trimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,4-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4-Trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5035163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-trimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,4-TRIMETHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU3WD07SS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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